molecular formula C19H28N4O4 B2692014 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea CAS No. 894012-98-7

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea

Cat. No.: B2692014
CAS No.: 894012-98-7
M. Wt: 376.457
InChI Key: BISNVMTWVFNVPQ-UHFFFAOYSA-N
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Description

    Reagents: Intermediate from Step 2, morpholine, isocyanate

    Conditions: Urea formation reaction, typically at elevated temperatures

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-ethoxyphenyl derivative, which is then subjected to a series of reactions to introduce the pyrrolidinone and morpholinoethyl urea groups.

  • Step 1: Synthesis of 4-Ethoxyphenyl Intermediate

      Reagents: 4-Ethoxybenzaldehyde, suitable amine

      Conditions: Condensation reaction under acidic or basic conditions

  • Step 2: Formation of Pyrrolidinone Ring

      Reagents: Intermediate from Step 1, acylating agent

      Conditions: Cyclization reaction, often under reflux

Chemical Reactions Analysis

Types of Reactions: 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:

  • Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

      Reagents: Oxidizing agents like potassium permanganate or chromium trioxide

      Conditions: Typically carried out in acidic or basic media

  • Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride

      Conditions: Often performed in anhydrous solvents

  • Substitution: The ethoxy group can be substituted with other functional groups.

      Reagents: Nucleophiles like amines or thiols

      Conditions: Usually under basic conditions

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products:

    Oxidation Products: Quinones

    Reduction Products: Alcohols

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways.

Molecular Targets and Pathways:

    Enzymes: May inhibit or activate specific enzymes involved in metabolic pathways.

    Receptors: Could bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

    1-(4-Ethoxyphenyl)-3-(2-morpholinoethyl)urea: Lacks the pyrrolidinone ring, resulting in different reactivity and applications.

    1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in chemical behavior and biological activity.

Properties

IUPAC Name

1-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O4/c1-2-27-17-5-3-16(4-6-17)23-14-15(13-18(23)24)21-19(25)20-7-8-22-9-11-26-12-10-22/h3-6,15H,2,7-14H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BISNVMTWVFNVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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